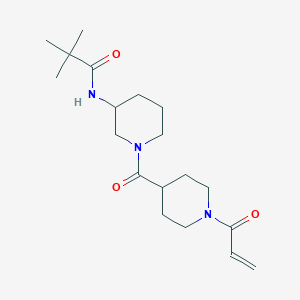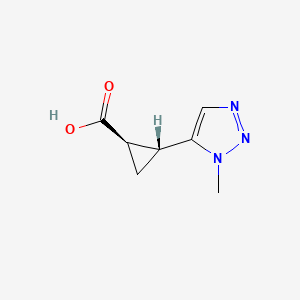![molecular formula C13H20ClN5O2 B13545217 Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or water . The reaction conditions often include heating the mixture to temperatures between 70-80°C to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can reduce the reaction time significantly.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium carbonate.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a new triazine derivative with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used to create chiral thiourea organocatalysts, which are important in asymmetric synthesis .
Biology and Medicine: It can be used in the development of antimicrobial agents, as triazine derivatives have shown activity against bacteria and fungi .
Industry: In the industrial sector, this compound can be used in the production of herbicides and other agrochemicals. Triazine derivatives are known for their herbicidal properties and are widely used in agriculture .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the triazine ring .
Comparison with Similar Compounds
4,6-Dimethyl-1,3,5-triazin-2-amine: A triazine derivative with similar structural features but different substituents.
4,6-Di-tert-butyl-1,3,5-triazin-2-yl: Another triazine derivative used in the synthesis of chiral thiourea organocatalysts.
Uniqueness: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the piperidine ring and the tert-butyl group. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20ClN5O2 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-9(5-7-19)17-11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) |
InChI Key |
QNFYFDREXFRYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)








![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)


![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)

